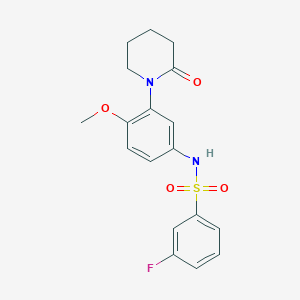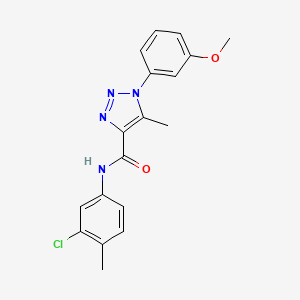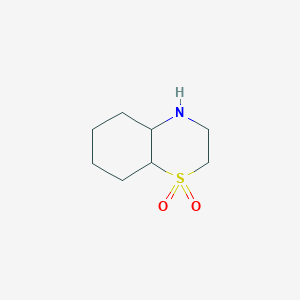![molecular formula C13H17NO3S B2438764 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-89-8](/img/structure/B2438764.png)
5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of bicyclo[2.2.1]heptane, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bicyclo[2.2.1]heptane scaffold, a sulfonyl group, and a 3-methylbenzyl group. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, sulfonylureas, which contain a sulfonyl group, provoke a brisk release of insulin from the pancreas . They act on the so-called ‘sulfonylurea receptors’ (SUR1) on the pancreatic β cell membrane—causing depolarization by reducing conductance of ATP sensitive K+ channels .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用
Synthesis Techniques
Bicyclic compounds, including azabicyclo[2.2.1]heptane derivatives, are synthesized through various innovative techniques, offering insights into the complexity and versatility of these molecules. For instance, allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides can undergo gold-catalyzed cycloisomerization, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with high yields and diastereoselectivities. This method showcases the intricate pathways to construct bicyclic frameworks, emphasizing the role of catalysts in achieving structural complexity (Miege, Meyer, & Cossy, 2010).
Chemical Rearrangements and Transformations
Chemical rearrangements play a crucial role in the synthesis of bicyclic sulfonamides. A noteworthy example is the desymmetrization of N-sulfonated aziridines by alkyllithium reagents in the presence of chiral ligands, leading to bicyclic sulfonamides with significant stereochemical control. Such transformations are essential for the synthesis of complex molecules, offering pathways to novel structures and functionalities (Müller, Riegert, & Bernardinelli, 2004).
Applications in Catalysis and Synthesis
Bicyclic structures, including those related to azabicyclo[2.2.1]heptane, find applications in catalysis and synthetic chemistry. For example, enantioselective syntheses utilizing bicyclic frameworks demonstrate the potential of these compounds in constructing chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals. The control over stereochemistry in these syntheses underscores the importance of bicyclic compounds in achieving precise molecular configurations (Armstrong, Bhonoah, & White, 2009).
Structural and Mechanistic Insights
The study of bicyclic compounds also provides valuable insights into molecular structure and reaction mechanisms. For instance, the crystal and molecular structure analysis of related bicyclic sulfonamides enhances our understanding of molecular geometries and interactions. Such insights are pivotal in the design and synthesis of new compounds with desired properties and activities (Trefonas & Majeste, 1965).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-2-4-11(5-10)9-18(15,16)14-7-13-6-12(14)8-17-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVCEXOEPDAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2438682.png)
![3-(4-Methoxyphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2438683.png)

![N-(4-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2438686.png)
![Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2438687.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)

![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)